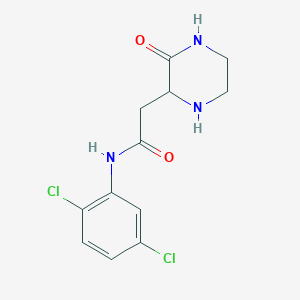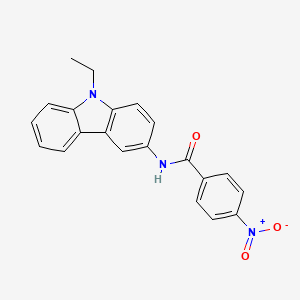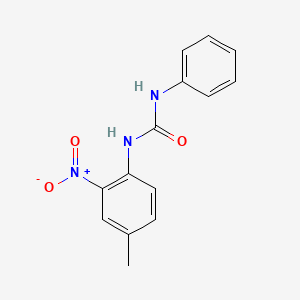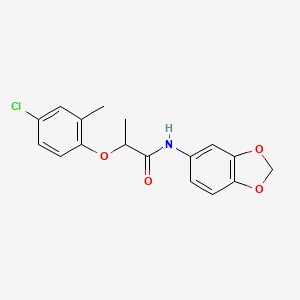
1-(1H-benzimidazol-2-yl)-6-(3-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Descripción general
Descripción
1-(1H-benzimidazol-2-yl)-6-(3-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, also known as BI-2536, is a small molecule inhibitor of polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. BI-2536 has been extensively studied for its potential in cancer treatment, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.
Mecanismo De Acción
1-(1H-benzimidazol-2-yl)-6-(3-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one inhibits PLK1 by binding to its ATP-binding site, preventing the phosphorylation of downstream targets involved in cell division. PLK1 inhibition leads to mitotic arrest and cell death in cancer cells.
Biochemical and Physiological Effects
1-(1H-benzimidazol-2-yl)-6-(3-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to induce mitotic arrest and cell death in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels form, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1H-benzimidazol-2-yl)-6-(3-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several advantages for lab experiments, including its specificity for PLK1 and its ability to induce mitotic arrest and cell death in cancer cells. However, its limitations include its low solubility in water and its potential toxicity, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for 1-(1H-benzimidazol-2-yl)-6-(3-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one research, including the development of more potent and selective PLK1 inhibitors, the investigation of its potential in combination with other cancer therapies, and the exploration of its effects on cancer stem cells. Additionally, the use of 1-(1H-benzimidazol-2-yl)-6-(3-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one as a diagnostic tool for PLK1 overexpression in cancer patients is also a potential future direction.
Aplicaciones Científicas De Investigación
1-(1H-benzimidazol-2-yl)-6-(3-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been extensively studied for its potential in cancer treatment. PLK1 is overexpressed in many types of cancer, and its inhibition using 1-(1H-benzimidazol-2-yl)-6-(3-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to induce mitotic arrest and cell death in cancer cells. 1-(1H-benzimidazol-2-yl)-6-(3-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been tested in preclinical studies on various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in inhibiting tumor growth.
Propiedades
IUPAC Name |
1-(1H-benzimidazol-2-yl)-6-(3-chlorophenyl)-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c21-14-5-3-4-12(8-14)13-9-18-15(19(26)10-13)11-22-25(18)20-23-16-6-1-2-7-17(16)24-20/h1-8,11,13H,9-10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWPXFHUKVCFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1N(N=C2)C3=NC4=CC=CC=C4N3)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzimidazol-2-yl)-6-(3-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![hexyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate](/img/structure/B4897232.png)
![2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4897238.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4897244.png)
![({1-[1'-(2-fluorophenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)methylamine bis(trifluoroacetate)](/img/structure/B4897248.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4897264.png)


![3-methyl-5-(4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897277.png)
![2-chloro-N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4897278.png)

![1'-[(5-methyl-2-thienyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4897290.png)


![3-chloro-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4897318.png)